B1577412 Maximin-H10

Maximin-H10

Cat. No.: B1577412
Attention: For research use only. Not for human or veterinary use.
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Description

The HA protein mediates viral entry by binding to host cell receptors, specifically sialic acid (SA) linked to galactose via α-2,3 (avian receptor) or α-2,6 (human receptor) glycosidic bonds. The H10N8 strain A/Jiangxi-Donghu/346/2013 (JD-H10N8), isolated from a fatal human case in 2013, exhibits strong avian receptor (α-2,3 SA) binding but minimal affinity for human receptors (α-2,6 SA) . Structural studies of JD-H10N8 HA in complex with avian receptors reveal conserved residues (e.g., Gln226 and Gly228) that stabilize avian receptor interactions. Mutations at these positions (e.g., Q226L or Q226L+G228S) can enhance human receptor binding, highlighting the plasticity of HA receptor specificity .

Properties

bioactivity

Antibacterial, Antifungal

sequence

ILGPVLGLVSNALGGLLKNL

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with H7N9 (AH-H7N9)

Parameter Maximin-H10 (JD-H10N8) AH-H7N9 (Human-Origin H7N9)
Receptor Specificity Strong α-2,3 SA binding Dual α-2,3/α-2,6 SA binding
Key HA Mutations Wild-type: Q226, G228 L226, S228 (enhances human binding)
Transmission Risk Low human-to-human transmission Moderate pandemic potential
Clinical Impact 3 human cases (2 fatal) >1,500 human cases (2013–2017)

Surface plasmon resonance (SPR) data confirms JD-H10N8’s avian receptor affinity (KD = 2.1 × 10⁻⁶ M) is 50-fold stronger than its human receptor binding (KD = 1.1 × 10⁻⁴ M), whereas AH-H7N9 binds both receptors with near-equal affinity (KD = 1.8 × 10⁻⁶ M for α-2,6 SA) .

Comparison with H10N7 (D14 H10)

The H10N7 strain isolated in Denmark (D14 H10) carries the Q226L mutation in HA, enabling dual receptor binding akin to AH-H7N9. This mutation alters the HA receptor-binding site topology, permitting hydrogen bonding with human receptors. In contrast, wild-type JD-H10N8 lacks this adaptability, underscoring the critical role of residue 226 in host range determination .

Comparison with H9 Subtypes

H9N2 viruses, though avian-adapted, occasionally infect humans and exhibit sporadic α-2,6 SA binding due to mutations like T160A and H183N. However, their receptor affinity remains weaker than H7N9 or mutated H10 strains, limiting their pandemic risk.

Research Findings and Implications

  • Mutation-Driven Adaptation : Single HA mutations (e.g., Q226L) can convert avian-specific viruses like JD-H10N8 into dual-binding variants, emphasizing the need for surveillance of HA mutations in avian reservoirs .
  • Structural Determinants : Crystal structures show that Gln226 in JD-H10N8 forms hydrogen bonds with avian receptors, while Leu226 in D14 H10 enables hydrophobic interactions with human receptors .

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